

Thermodynamic Properties of 3,3-Dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylpentane

Cat. No.: B146829

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This technical guide provides a comprehensive overview of the thermodynamic properties of **3,3-Dimethylpentane**, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes a workflow diagram for clarity.

Core Thermodynamic and Physical Properties

3,3-Dimethylpentane is a branched alkane with the chemical formula C_7H_{16} .^[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes.

Physical Constants and Properties

A summary of the fundamental physical constants and properties of **3,3-Dimethylpentane** is presented in Table 1.

Property	Value	Units	Reference
Molar Mass	100.205	$\text{g}\cdot\text{mol}^{-1}$	[1]
Boiling Point (at 1 atm)	86.0	$^{\circ}\text{C}$	[1]
Melting Point	-134.9	$^{\circ}\text{C}$	[1]
Triple Point Temperature	138.20	K	[2]
Critical Temperature	536.37	K	[3]
Critical Pressure	3.16	MPa	[3]
Critical Density	234	$\text{kg}\cdot\text{m}^{-3}$	[3]
Density (at 20 $^{\circ}\text{C}$)	0.6934	$\text{g}\cdot\text{cm}^{-3}$	[1]
Refractive Index (at 20 $^{\circ}\text{C}$)	1.39114	[1]	
Surface Tension (at 20 $^{\circ}\text{C}$)	19.63	dynes/cm	[1]
Viscosity (at 20 $^{\circ}\text{C}$)	0.00454	P	[1]

Standard Thermodynamic Properties

The standard thermodynamic properties of **3,3-Dimethylpentane** in the liquid and ideal gas phases at 298.15 K and 1 bar are provided in Table 2.

Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-205.9	$\text{kJ}\cdot\text{mol}^{-1}$	Liquid	[4]
Standard Molar Entropy (S°)	345.3	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Ideal Gas	[2]
Standard Molar Heat Capacity (C_p°)	165.9	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Ideal Gas	[2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	3.1	$\text{kJ}\cdot\text{mol}^{-1}$	Liquid	[4]

Temperature-Dependent Thermodynamic Properties

The following tables summarize the temperature dependence of key thermodynamic properties for **3,3-Dimethylpentane**.

Table 3: Heat Capacity at Saturation Pressure[3]

Temperature (K)	Heat Capacity ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)	Phase
140	196.3	Liquid
200	200.7	Liquid
298.15	214.8	Liquid
400	247.9	Liquid
500	309.1	Liquid

Table 4: Enthalpy of Phase Transition[2]

Transition	Temperature (K)	Enthalpy (kJ·mol ⁻¹)
Crystal II → Crystal I	132.7	0.793
Crystal I → Liquid	138.75	6.84
Liquid → Gas (Vaporization at 298.15 K)	298.15	34.3

Table 5: Standard Entropy (Ideal Gas)[3]

Temperature (K)	Entropy (J·mol ⁻¹ ·K ⁻¹)
200	298.2
300	345.8
400	391.5
500	435.8
1000	632.7
1500	800.9

Experimental Protocols

The determination of the thermodynamic properties of **3,3-Dimethylpentane** involves a variety of experimental techniques. The following sections detail the general methodologies for key measurements.

Calorimetry for Enthalpy and Heat Capacity

Adiabatic Calorimetry is a primary method for determining heat capacities and enthalpies of phase transitions.

- Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.

- Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor (e.g., a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat exchange with the surroundings.
- Procedure:
 - A precisely weighed sample of **3,3-Dimethylpentane** is sealed in the sample cell.
 - The calorimeter is cooled to the starting temperature.
 - A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.
 - The temperature is monitored until thermal equilibrium is reached.
 - The heat capacity is calculated using the formula: $C = Q / \Delta T$, where Q is the heat supplied and ΔT is the change in temperature.
 - For phase transitions, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of transition.

Differential Scanning Calorimetry (DSC) is another widely used technique for measuring heat capacity and enthalpies of transition.

- Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.
- Apparatus: A DSC instrument contains two pans, one for the sample and one for a reference material, situated on a thermoelectric disk. The assembly is enclosed in a furnace.
- Procedure:
 - A small, accurately weighed amount of **3,3-Dimethylpentane** is placed in a sample pan. An empty pan serves as the reference.
 - The furnace is programmed to heat or cool at a constant rate.

- The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- The heat capacity is determined by comparing the heat flow to the sample with that of a known standard.
- Enthalpies of phase transitions are calculated by integrating the area of the peaks in the DSC curve.

Vapor Pressure Measurement

Static Method

- Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly.
- Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is immersed in a constant-temperature bath.
- Procedure:
 - The sample of **3,3-Dimethylpentane** is degassed to remove any dissolved air.
 - A small amount of the degassed sample is introduced into the evacuated sample cell.
 - The cell is brought to the desired temperature in the thermostat.
 - The pressure is monitored until a stable reading is obtained, indicating that equilibrium between the liquid and vapor phases has been reached. This pressure is the vapor pressure at that temperature.

Density Measurement

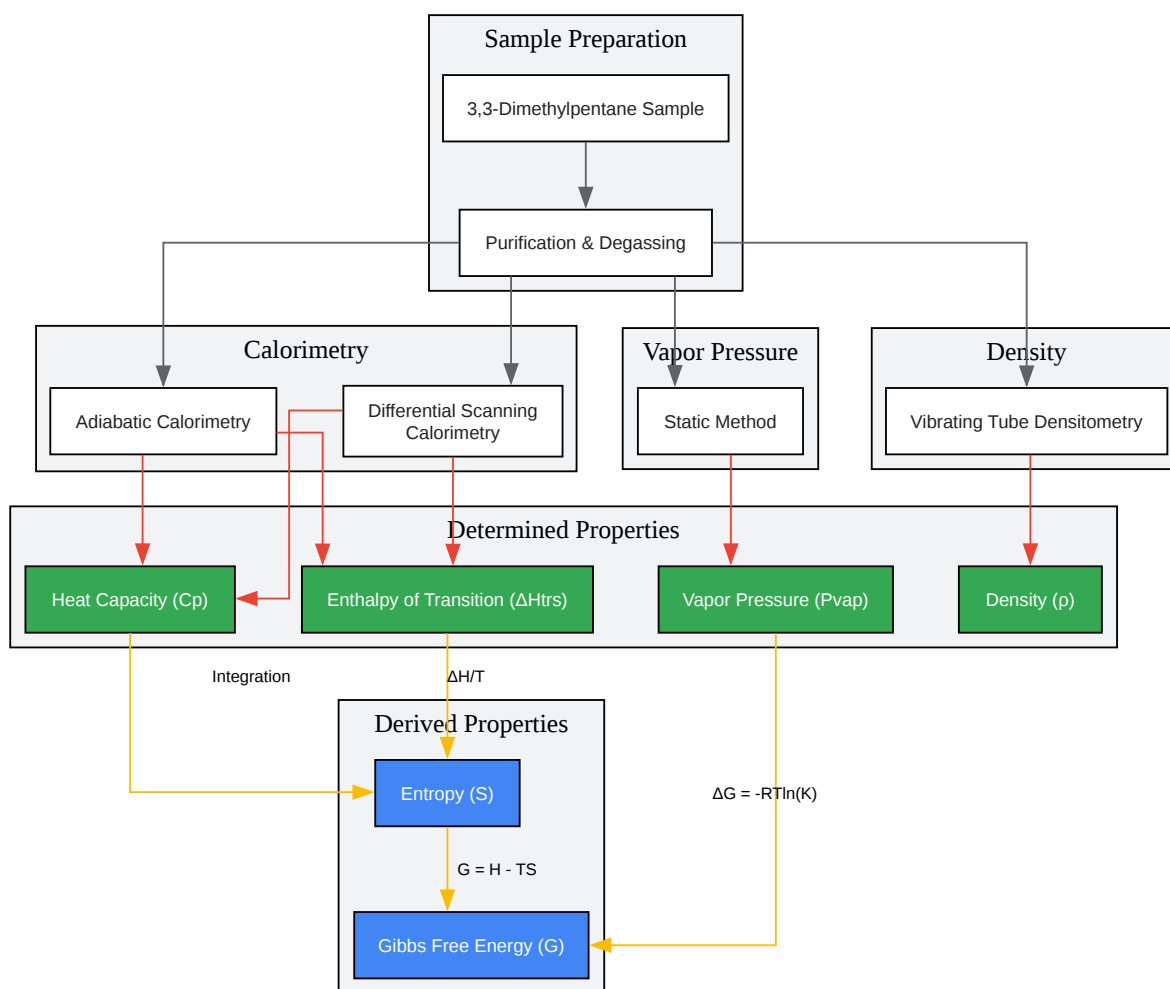
Vibrating Tube Densitometer

- Principle: The density of the liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample.

- Apparatus: The instrument consists of a thermostated, oscillating glass U-tube and a system to measure the period of oscillation.
- Procedure:
 - The instrument is calibrated using two fluids of known density, typically dry air and pure water.
 - The sample of **3,3-Dimethylpentane** is injected into the clean, dry U-tube.
 - The tube is thermostated to the desired temperature.
 - The period of oscillation of the U-tube filled with the sample is measured.
 - The density of the sample is calculated from the oscillation period and the calibration constants.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of **3,3-Dimethylpentane**.



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Caption: Workflow for determining thermodynamic properties.

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